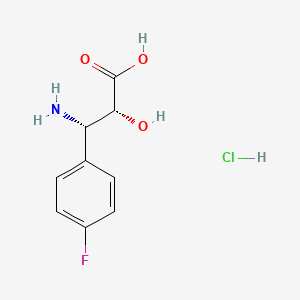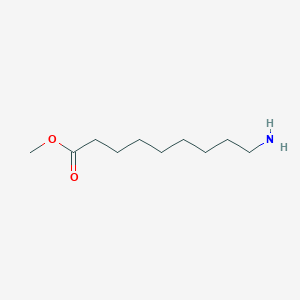
Nonanoic acid, 9-amino-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-aminononanoate: is an organic compound that belongs to the class of fatty acid esters It is a derivative of nonanoic acid, where the carboxyl group is esterified with a methyl group and an amino group is attached to the ninth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Alcoholysis and Reductive Ozonolysis:
Starting Material: Soybean oil.
-
Metathesis and Oxidative Cleavage:
Starting Material: Natural unsaturated fatty acids.
Industrial Production Methods:
- The industrial production of methyl 9-aminononanoate typically involves large-scale alcoholysis and reductive ozonolysis processes, utilizing soybean oil as a renewable starting material. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- Methyl 9-aminononanoate can undergo oxidation to form 9-aminononanoic acid.
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
-
Reduction:
- The compound can be reduced to form various amine derivatives.
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- Methyl 9-aminononanoate can undergo nucleophilic substitution reactions to form different substituted derivatives.
Reagents and Conditions: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
- Methyl 9-aminononanoate is used as an intermediate in the synthesis of nylon-9, a polymer with attractive mechanical properties and low water absorption .
Biology and Medicine:
- The compound is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Mécanisme D'action
- Methyl 9-aminononanoate exerts its effects primarily through its ability to undergo various chemical transformations. The amino group allows it to participate in nucleophilic substitution and reductive amination reactions, while the ester group can be hydrolyzed to release the corresponding acid .
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes involved in ester hydrolysis and amine oxidation. These interactions facilitate its conversion to other biologically active compounds .
Comparaison Avec Des Composés Similaires
-
9-Aminononanamide:
- Similar in structure but contains an amide group instead of an ester group.
- Used as an intermediate in the synthesis of nylon-9 .
-
Methyl Nonanoate:
- Lacks the amino group present in methyl 9-aminononanoate.
- Used as a flavoring agent and in the synthesis of other esters .
Uniqueness:
Propriétés
Numéro CAS |
4088-26-0 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 9-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |
Clé InChI |
XOVWENKUOYOTSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
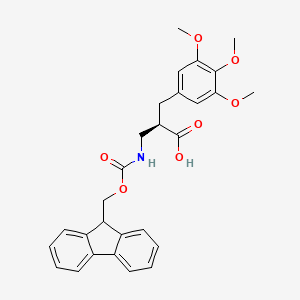
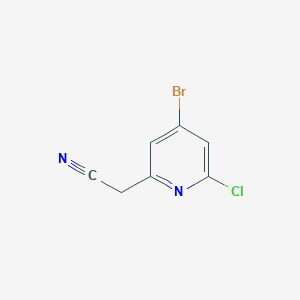

![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
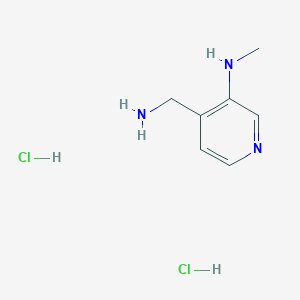
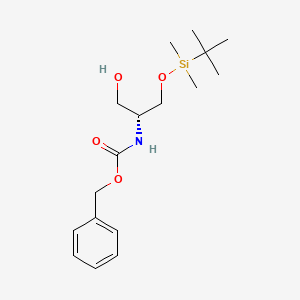
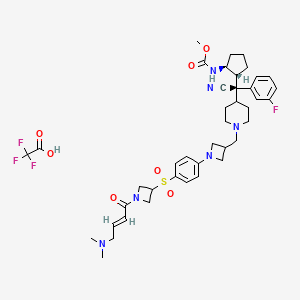
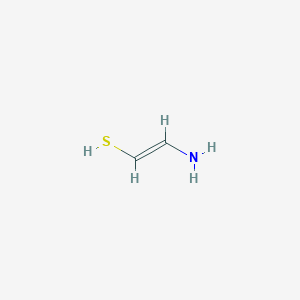
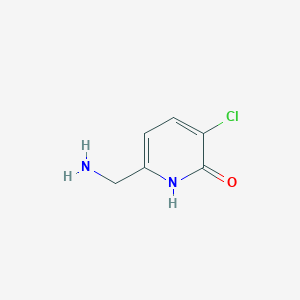
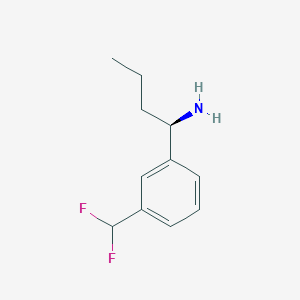
![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)
